molecular formula C10H10O3 B1337921 Ethyl 3-formylbenzoate CAS No. 33745-47-0

Ethyl 3-formylbenzoate

Cat. No.: B1337921
CAS No.: 33745-47-0
M. Wt: 178.18 g/mol
InChI Key: XZYGRRSTJVFZLS-UHFFFAOYSA-N
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Description

Ethyl 3-formylbenzoate is an organic compound with the molecular formula C10H10O3. It is also known as 3-formylbenzoic acid ethyl ester or 3-carbethoxybenzaldehyde. This compound is characterized by the presence of an ethyl ester group and a formyl group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the selective metal-halogen exchange reaction. For example, t-butyl-3,5-dibromobenzoate can be converted to this compound through a series of reactions involving n-butyllithium and di-tert-butyl dicarbonate .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to optimize reaction conditions and increase yield. The use of efficient catalysts and high-purity starting materials is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethyl ester group and a formyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGRRSTJVFZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454603
Record name Ethyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33745-47-0
Record name Ethyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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